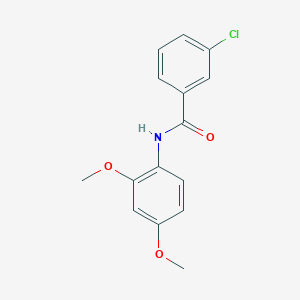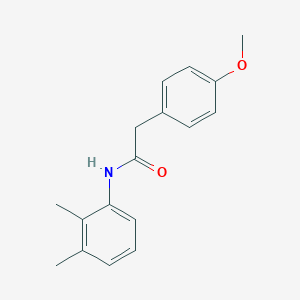![molecular formula C14H9N5O3S3 B291961 2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B291961.png)
2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the oxadiazole-thiadiazole scaffold, which has been extensively studied for its biological activities.
作用機序
The exact mechanism of action of 2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide is not fully understood. However, studies have suggested that the compound exerts its biological activities by interfering with various cellular processes such as DNA synthesis, protein synthesis, and cell division.
Biochemical and Physiological Effects:
The compound has been shown to have various biochemical and physiological effects. Some of these effects include:
1. Inhibition of Enzymes: The compound has been shown to inhibit the activity of various enzymes such as DNA gyrase, topoisomerase, and dihydrofolate reductase.
2. Modulation of Cell Signaling Pathways: The compound has been shown to modulate various cell signaling pathways such as the MAPK and NF-κB pathways.
3. Induction of Apoptosis: The compound has been shown to induce apoptosis in cancer cells, which is a programmed cell death process.
実験室実験の利点と制限
The compound 2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide has several advantages and limitations for lab experiments. Some of these include:
Advantages:
1. The compound is easy to synthesize and purify.
2. The compound exhibits potent biological activities at low concentrations.
3. The compound has a well-defined chemical structure, which makes it easy to study its biological activities.
Limitations:
1. The compound has poor solubility in aqueous solutions, which limits its use in certain experiments.
2. The compound has a relatively short half-life, which makes it difficult to study its pharmacokinetics.
3. The compound has not been extensively studied in vivo, which limits its potential applications.
将来の方向性
There are several future directions for the study of 2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide. Some of these include:
1. Pharmacokinetic Studies: Further studies are needed to determine the pharmacokinetics of the compound in vivo.
2. Structural Modifications: The compound can be modified to improve its solubility and pharmacokinetic properties.
3. Combination Therapy: The compound can be used in combination with other drugs to enhance its therapeutic efficacy.
4. Target Identification: Further studies are needed to identify the molecular targets of the compound and its mechanism of action.
Conclusion:
In conclusion, 2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide is a compound that has shown promising results in various areas of scientific research. The compound exhibits potent biological activities and has several advantages for lab experiments. Further studies are needed to explore its potential applications and to determine its mechanism of action.
合成法
The synthesis of 2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide involves the reaction of 2-amino-5-(2-furyl)-1,3,4-oxadiazole with 2-chloro-N-(5-(2-thienyl)-1,3,4-thiadiazol-2-yl)acetamide in the presence of a base. The reaction yields the desired compound in good yield and purity.
科学的研究の応用
The compound 2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide has been extensively studied for its potential applications in various fields of scientific research. Some of the areas of research where this compound has shown promising results include:
1. Antimicrobial Activity: Studies have shown that the compound exhibits potent antimicrobial activity against a wide range of bacterial and fungal strains. This makes it a potential candidate for the development of new antimicrobial agents.
2. Anticancer Activity: The compound has also shown promising results in inhibiting the growth of cancer cells in vitro. Further studies are needed to explore its potential as a cancer therapeutic agent.
3. Anti-inflammatory Activity: The compound has been shown to possess anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory disorders.
特性
分子式 |
C14H9N5O3S3 |
|---|---|
分子量 |
391.5 g/mol |
IUPAC名 |
2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-thiophen-2-yl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C14H9N5O3S3/c20-10(15-13-18-17-12(25-13)9-4-2-6-23-9)7-24-14-19-16-11(22-14)8-3-1-5-21-8/h1-6H,7H2,(H,15,18,20) |
InChIキー |
HXLKGBDPMNYWIN-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)C2=NN=C(O2)SCC(=O)NC3=NN=C(S3)C4=CC=CS4 |
正規SMILES |
C1=COC(=C1)C2=NN=C(O2)SCC(=O)NC3=NN=C(S3)C4=CC=CS4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















